

Paxalisib PI3K mutation sensitivity prediction

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

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Biomarkers for Paxalisib Sensitivity

Biomarker / Alteration	Cancer Context	Association with Paxalisib Sensitivity	Key Supporting Evidence
PIK3CA Mutation (e.g., p.E545K)	Solid Tumor Brain Metastases (Breast, etc.) [1] [2] [3]	Predictive of Sensitivity	Robust CNS response when combined with radiotherapy; ctDNA VAF reduction correlated with radiographic response [1] [2].
PI3K Pathway Alterations (PIK3CA, PTEN loss, INPP4B, etc.) [1]	Solid Tumor Brain Metastases & Leptomeningeal Disease	Predictive of Sensitivity	Clinical trial eligibility based on these alterations; combination with radiotherapy showed promising activity [1] [4].
Unmethylated MGMT Promoter	Newly Diagnosed Glioblastoma [5]	Predictive of Sensitivity	Significant overall survival benefit (15.54 vs. 11.89 months) over standard of care in phase 2/3 trial [5].
H3K27M Mutation (e.g., DIPG/DMG) [6]	Diffuse Intrinsic Pontine Glioma (DIPG/DMG)	Predictive of Sensitivity in Combination	Preclinical data shows combination with ONC201 counteracts metabolic

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			resistance; clinical trial ongoing (NCT05009992) [6].
Recurrent Disease	Recurrent Glioblastoma [5] [7]	Associated with Resistance	No overall survival benefit was observed compared to standard of care in the GBM AGILE trial [5] [7].

Experimental Protocols for Sensitivity Assessment

For researchers aiming to validate **paxalisib** sensitivity in models, the following core methodologies from recent publications can serve as a guide.

In Vitro Drug Sensitivity and Proliferation Assay

This protocol is used to determine the effect of **paxalisib** on cellular growth and proliferation [6].

- **Cell Seeding:** Plate cells (e.g., patient-derived neurosphere cultures) at a density of 2.5×10^4 cells/well in a 96-well plate.
- **Incubation:** Allow cells to incubate overnight at 37°C under standard cell culture conditions.
- **Drug Treatment:** Treat cells with a serial dilution of **paxalisib**. For example, a 1:2 serial dilution from a starting concentration of 150 $\mu\text{mol/L}$ for 96 hours.
- **Viability Measurement:** Use a resazurin cell proliferation assay. After the incubation period, measure fluorescence (e.g., 544/590 nm excitation/emission) using a plate reader.
- **Data Analysis:** Graph fluorescence values compared to an untreated control to generate dose-response curves and calculate IC_{50} values.

Analysis of Apoptosis via Annexin V Staining

This method quantifies **paxalisib**-induced cell death [6].

- **Cell Preparation:** Seed cells at a density of 5×10^4 per well in a 96-well plate.

- **Drug Treatment:** Incubate cells with **paxalisib** at the desired concentrations for 96 hours.
- **Staining:** Harvest cells and stain using an Annexin-V FITC apoptosis detection kit according to the manufacturer's instructions. This typically involves staining with both Annexin V-FITC and propidium iodide (PI) to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.
- **Analysis:** Analyze stained cells using a flow cytometer (e.g., FACS Canto II). Process the data using flow cytometry analysis software (e.g., FlowJo) to determine the percentage of cells in each stage of cell death.

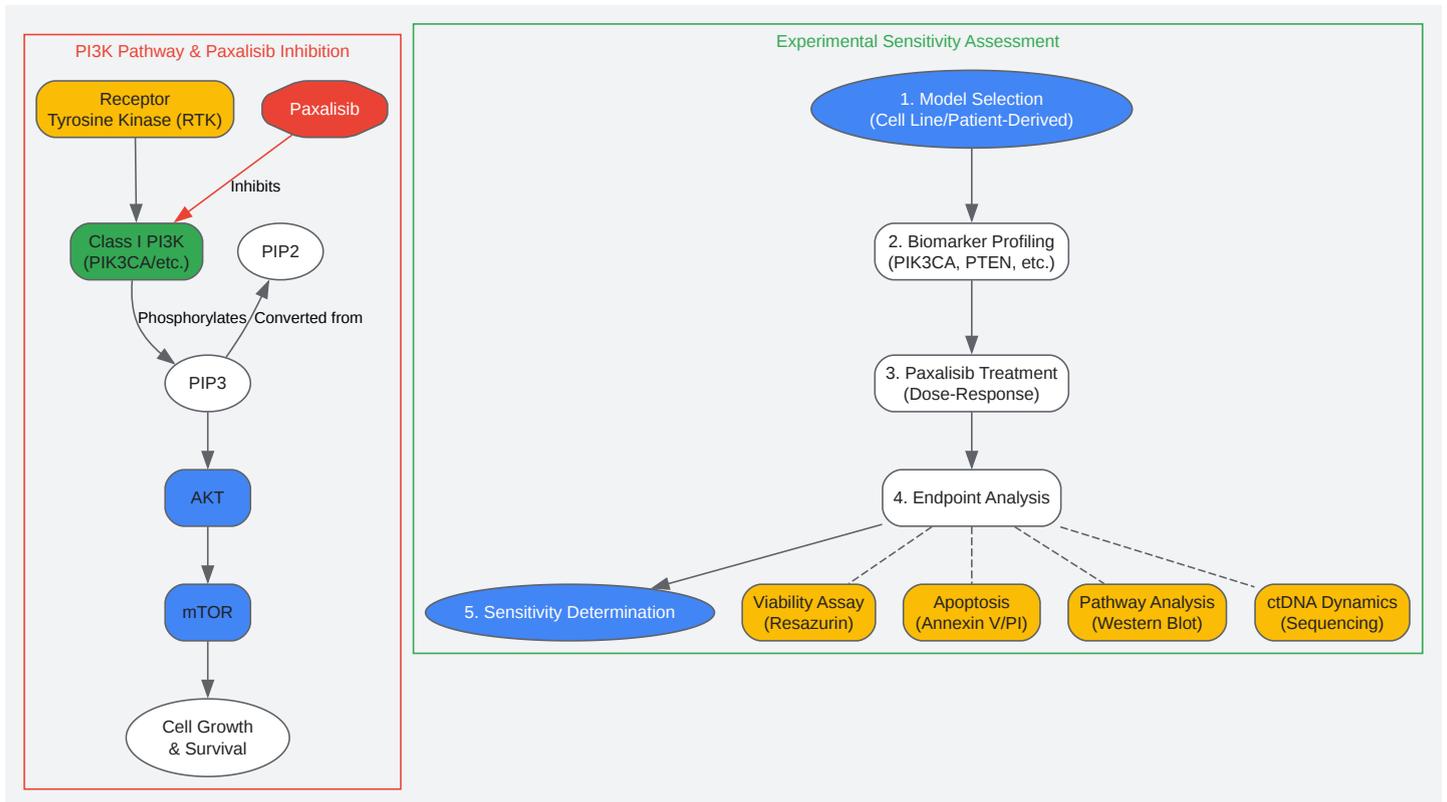
Monitoring Response via Circulating Tumor DNA (ctDNA)

This clinical protocol assesses PI3K pathway alteration concordance and treatment response dynamically [1].

- **Sample Collection:** Collect plasma samples at baseline (pre-treatment) and at serial time points post-treatment (e.g., 3, 6, and 9 months).
- **Sequencing:** Perform targeted sequencing of the plasma ctDNA using a validated platform (e.g., MSK-ACCESS).
- **Data Analysis:**
 - **Eligibility Concordance:** Compare the PI3K pathway alterations identified in the baseline ctDNA with those from prior tumor sequencing to confirm patient eligibility.
 - **Response Monitoring:** Track the variant allele frequency (VAF) of specific mutations (e.g., PIK3CA p.E545K) over time. A significant reduction in VAF is correlated with a positive radiographic response.

Paxalisib Mechanism and Experimental Workflow

The diagram below illustrates the mechanism of action of **paxalisib** and a generalized workflow for experimental assessment of sensitivity.



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Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of paxalisib for combination with radiotherapy in clinical studies?

The maximum tolerated dose (MTD) for **paxalisib** in combination with whole brain radiotherapy (30 Gy in

10 fractions) has been established as **45 mg daily**. This dose was determined in a phase I trial (NCT04192981) for patients with PI3K-altered brain or leptomeningeal metastases [2] [3].

Q2: My in vitro model has a PTEN loss-of-function alteration but not a PIK3CA mutation. Will it be sensitive to paxalisib? PTEN loss is a recognized PI3K pathway alteration that was included in clinical trials for **paxalisib** plus radiotherapy, suggesting it is a potential biomarker for sensitivity [1]. However, preclinical evidence from other cancer types suggests that the presence of additional pathway mutations (e.g., in RAS genes) can confer resistance [8]. Empirical validation in your specific model is recommended.

Q3: Besides genetic markers, what other factors can influence paxalisib response? The disease context is critical. Recent data from the GBM AGILE trial shows that **paxalisib** provides a significant survival benefit in **newly diagnosed glioblastoma with an unmethylated MGMT promoter**, but shows no efficacy in **recurrent glioblastoma** [5] [7]. This underscores that the treatment line and tumor microenvironment can drastically impact outcomes.

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To cite this document: Smolecule. [Paxalisib PI3K mutation sensitivity prediction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-pi3k-mutation-sensitivity-prediction>]

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